molecular formula C14H16O4 B12789683 (1'E)-Dechloromycorrhizin A CAS No. 150824-26-3

(1'E)-Dechloromycorrhizin A

Cat. No.: B12789683
CAS No.: 150824-26-3
M. Wt: 248.27 g/mol
InChI Key: PIKQVDHHJWKTME-RLFNYLBTSA-N
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Description

(1’E)-Dechloromycorrhizin A is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. This compound is derived from mycorrhizal fungi and has garnered interest due to its biological activities and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’E)-Dechloromycorrhizin A involves several steps, starting from readily available precursors. The key steps include:

    Formation of the core structure: This involves the cyclization of a suitable precursor under acidic conditions.

    Functional group modifications: Introduction of specific functional groups through reactions such as halogenation, hydroxylation, and methylation.

    Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of (1’E)-Dechloromycorrhizin A typically involves large-scale fermentation processes using mycorrhizal fungi. The fungi are cultured under controlled conditions to maximize the yield of the compound. The extraction and purification processes are then scaled up to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(1’E)-Dechloromycorrhizin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, such as halogenation using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (1’E)-Dechloromycorrhizin A, each with distinct chemical and biological properties.

Scientific Research Applications

(1’E)-Dechloromycorrhizin A has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its role in mycorrhizal symbiosis and its effects on plant growth and health.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of bio-based products and as a natural additive in various formulations.

Mechanism of Action

The mechanism of action of (1’E)-Dechloromycorrhizin A involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Mycorrhizin A: Another compound derived from mycorrhizal fungi with similar biological activities.

    Dechloromycin: A structurally related compound with distinct chemical properties.

Uniqueness

(1’E)-Dechloromycorrhizin A stands out due to its unique chemical structure, which imparts specific biological activities not observed in other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and applications.

Properties

CAS No.

150824-26-3

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione

InChI

InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1

InChI Key

PIKQVDHHJWKTME-RLFNYLBTSA-N

Isomeric SMILES

C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C

Canonical SMILES

CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C

Origin of Product

United States

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